molecular formula C11H20N2O2 B7968832 Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No. B7968832
M. Wt: 212.29 g/mol
InChI Key: LGVWUDVZXPVUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microwave-Assisted Solid-Phase Synthesis Applications : The compound has been used in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process benefits from the development of an α-methyl benzyl carbamate resin linker, allowing for the successful cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

  • Pharmaceutical Applications in Treating Respiratory Diseases : Certain derivatives, specifically 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, act as CCR8 antagonists. They have been claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • Synthesis of Derivatives : Research has been conducted on the synthesis of symmetrical and unsymmetrical derivatives of 3,9-diazaspiro[5.5]undecane, demonstrating the compound's flexibility in creating various chemical structures (Rice et al., 1964).

  • Synthesis via Spirocyclization of Pyridine Substrates : Another study highlights the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines (Parameswarappa & Pigge, 2011).

  • Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : The compound has been synthesized without a catalyst, demonstrating its potential in creating nitrogen-containing spiro heterocycles efficiently (Aggarwal et al., 2014).

  • Bioactivity and Synthesis for Treatment of Various Disorders : 1,9-diazaspiro[5.5]undecanes, including derivatives fused with arenes and heteroarenes or containing a carbonyl group at position 2, could be used for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

  • Photophysical Studies and TDDFT Calculations : Research includes synthesis, photophysical studies, solvatochromic analysis, and TDDFT calculations of diazaspiro compounds, highlighting their potential in advanced chemical analysis and material science (Aggarwal & Khurana, 2015).

  • Antihypertensive Properties : Some derivatives have shown significant antihypertensive activity, indicating potential for medical application in blood pressure regulation (Clark et al., 1983).

  • Structure-Activity Studies for Immunomodulatory Effect : Studies have been conducted on the structural determinants of 3,9-diazaspiro[5.5]undecane-based compounds to suggest potential binding modes for rational drug design, especially in the context of immunomodulation (Bavo et al., 2021).

properties

IUPAC Name

methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVWUDVZXPVUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(CCNCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 3
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 5
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.